(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide
Description
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is a chiral acetamide derivative characterized by its stereospecific (S)-configuration at the 1-position of the propyl chain. The molecule features:
- Acetamide backbone: A carbonyl group bonded to a nitrogen atom.
- Substituents: A dimethylamino (-N(CH₃)₂) group at the 1-position of the propyl chain. A phenyl ring at the 3-position. Structurally, it belongs to the N-substituted acetamide class, which is known for diverse bioactivities, including antimicrobial, analgesic, and pesticidal properties .
Properties
IUPAC Name |
N-[(2S)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSPBKAWKBCMJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-1-Hydroxy-3-phenyl-2-propylamine
The synthesis begins with (S)-phenylalaninol, a chiral amino alcohol derived from L-phenylalanine. Phenylalaninol is acetylated to form (S)-N-(1-hydroxy-3-phenyl-2-propyl)acetamide, as reported in PubChem.
Reaction Steps:
-
Tosylation of Hydroxyl Group :
(S)-Phenylalaninol is treated with tosyl chloride in the presence of a base (e.g., pyridine) to form the tosylate intermediate. This step converts the hydroxyl group into a superior leaving group. -
Displacement with Dimethylamine :
The tosylate intermediate undergoes nucleophilic substitution with dimethylamine, yielding (S)-1-(dimethylamino)-3-phenyl-2-propylamine. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures. -
Acetylation of Amine :
The primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the target acetamide.
Data Table: Tosylation-Displacement-Acetylation Route
| Step | Reaction | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Tosylation | TsCl, pyridine, CH₂Cl₂, 0–5°C | 85% | Retention of (S) |
| 2 | Displacement | Dimethylamine, DMF, 60°C, 12 h | 75% | Retention of (S) |
| 3 | Acetylation | Ac₂O, Et₃N, CH₂Cl₂, rt | 90% | N/A |
Key Observations :
-
Tosylation proceeds with minimal racemization due to mild conditions.
-
Dimethylamine displacement requires excess amine to drive the reaction.
Reductive Amination Approach
Formation of Chiral Ketone Intermediate
A ketone precursor, (S)-3-phenyl-2-propanone, is subjected to reductive amination with dimethylamine. Sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) facilitate the reaction.
Reaction Steps:
-
Synthesis of (S)-3-Phenyl-2-propanone :
Oxidation of (S)-phenylalaninol under controlled conditions (e.g., Dess-Martin periodinane) yields the chiral ketone. -
Reductive Amination :
The ketone reacts with dimethylamine in the presence of a reducing agent, forming the (S)-configured amine. -
Acetylation :
The amine is acetylated as described in Section 2.1.
Data Table: Reductive Amination Route
| Step | Reaction | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 78% | Retention of (S) |
| 2 | Reductive Amination | Dimethylamine, NaBH₃CN, MeOH, 24 h | 65% | Retention of (S) |
| 3 | Acetylation | AcCl, Et₃N, THF, 0°C | 88% | N/A |
Key Observations :
-
Reductive amination preserves chirality when using chiral ketones.
-
Lower yields compared to displacement routes due to competing side reactions.
Direct Acetylation of Chiral Amine Precursors
Chiral Amine Synthesis via Asymmetric Catalysis
(S)-1-(Dimethylamino)-3-phenyl-2-propylamine is synthesized via asymmetric hydrogenation of enamine precursors. Chiral catalysts (e.g., BINAP-Ru complexes) induce the desired (S)-configuration.
Reaction Steps:
Data Table: Asymmetric Hydrogenation Route
| Step | Reaction | Reagents/Conditions | Yield | ee |
|---|---|---|---|---|
| 1 | Enamine Formation | Dimethylamine, Ti(OiPr)₄, toluene | 92% | N/A |
| 2 | Hydrogenation | BINAP-Ru, H₂ (50 psi), MeOH, 24 h | 80% | 98% |
| 3 | Acetylation | Acetic anhydride, DMAP, CH₂Cl₂ | 95% | N/A |
Key Observations :
Comparison of Synthetic Methods and Optimization Strategies
Yield and Stereochemical Efficiency
| Method | Overall Yield | Stereochemical Purity | Cost Efficiency |
|---|---|---|---|
| Tosylation-Displacement | 58% | >99% ee | Moderate |
| Reductive Amination | 45% | 95% ee | Low |
| Asymmetric Hydrogenation | 70% | 98% ee | High |
Chemical Reactions Analysis
Types of Reactions
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Phenyl-Containing Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structure: Dichlorophenyl and pyrazolyl substituents. Crystallographic studies reveal conformational flexibility due to steric repulsion between aromatic rings .
- U-48800 and U-51754 (): Structure: Dimethylamino-cyclohexyl and dichlorophenyl substituents. Activity: Legislative documents classify these as controlled substances, likely due to opioid receptor interactions. Key Difference: The cyclohexyl ring in U-48800 versus the target compound’s propyl chain alters lipophilicity and binding kinetics .
Amino-Substituted Acetamides
- N-[3-(Dimethylamino)-1-ethyl-1-phenylpropyl]acetamide (): Structure: Ethyl group at the 1-position and dimethylamino at the 3-position.
Application-Based Comparisons
Pharmaceuticals
Agrochemicals
- Alachlor and Pretilachlor (): Structure: Chloroacetamides with dimethylphenyl or diethylphenyl groups. Activity: Herbicides targeting weed lipid biosynthesis. Contrast: The target compound’s dimethylamino group replaces the chloro substituent, likely shifting its mode of action from pesticidal to neuromodulatory .
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas.
Biological Activity
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by diverse sources and data.
Chemical Structure and Properties
This compound features a dimethylamino group and a phenyl ring, contributing to its distinct chemical behavior. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group can form hydrogen bonds with target proteins, while the phenyl group engages in hydrophobic interactions. These interactions modulate the activity of various enzymes or receptors, leading to different biological effects.
Key Interactions
- Enzyme Inhibition: The compound has been utilized in studies involving enzyme inhibition, particularly in relation to protein-ligand interactions.
- Ion Channel Modulation: Research indicates that derivatives similar to this compound can modulate the activity of ion channels like TrpA1, which are implicated in pain signaling pathways .
Biological Activity Overview
The biological activities associated with this compound include:
- Analgesic Effects: Potential modulation of pain pathways through interaction with TrpA1 channels.
- Enzyme Inhibition: Studies indicate that it can inhibit specific enzymes involved in various metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound could effectively inhibit certain enzymes, showcasing its potential as a pharmacological agent.
- Ion Channel Modulation : Research on similar compounds indicated that they could significantly affect the activity of TrpA1 channels, which are crucial in pain perception and inflammatory responses .
- Pharmacological Probes : The compound has been explored as a scaffold for developing new pharmacological probes targeting neuropeptide receptors, indicating its versatility in drug development .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds exhibiting similar structures and activities. For instance, (S)-3-[1-(Dimethylamino)ethyl]phenol shares some functional characteristics but differs in its specific applications and potency.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino & phenyl groups; analgesic potential | Enzyme inhibition, analgesia |
| (S)-3-[1-(Dimethylamino)ethyl]phenol | Similar amine structure | Limited analgesic effects |
Q & A
Q. What are the key steps for synthesizing (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide enantioselectively?
The enantioselective synthesis involves multi-step reactions. A validated protocol includes:
- Step 1 : Condensation of 3-phenylpropan-2-amine with dimethylamine to form the chiral amine backbone.
- Step 2 : Acetylation using acetic anhydride under controlled pH to retain stereochemistry.
- Step 3 : Purification via chiral column chromatography (e.g., using amylose-based columns) to isolate the (S)-enantiomer.
Critical parameters include temperature control (<5°C during acetylation) and use of non-polar solvents (hexane:isopropanol) to minimize racemization .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- 1H NMR : Key peaks include δ 2.24 ppm (singlet, 6H for dimethylamino protons) and δ 1.98 ppm (singlet, 3H for acetamide methyl). Splitting patterns (e.g., dd at δ 2.38 ppm) confirm stereochemistry .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 262.2 (M+H)+, with fragmentation patterns consistent with the dimethylamino and phenyl groups .
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or impurities. Mitigation strategies:
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers.
- 2D-COSY/HSQC : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions.
- Cross-validate with computational methods : Compare experimental NMR data with DFT-simulated spectra (e.g., using Gaussian 16) .
Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein on a sensor chip.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
- Molecular Dynamics Simulations : Model interactions with potassium channels (e.g., Kv1.3) using software like GROMACS .
Recent studies highlight moderate inhibition (IC50 ~15 µM) against acetylcholinesterase, suggesting potential neuropharmacological applications .
Q. How can enantiomeric purity impact pharmacological activity, and what analytical techniques ensure quality control?
The (S)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (R)-form. Quality control methods:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:ethanol, 90:10) with a retention time of 8.2 min for the (S)-form.
- Circular Dichroism (CD) : Monitor ellipticity at 220 nm to detect impurities ≥0.5% .
Experimental Design & Data Analysis
Q. What strategies optimize yield in multi-step syntheses while preserving stereochemistry?
- Protecting Groups : Temporarily shield the amine with tert-butoxycarbonyl (Boc) during acetylation.
- Catalyst Screening : Test Pd-MPAAM catalysts for enantioselective steps (e.g., 92% ee achieved with L1 ligand) .
- DoE (Design of Experiments) : Optimize reaction time, temperature, and stoichiometry using software like JMP.
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl) to assess electronic effects.
- Side Chain Variations : Introduce bulkier alkyl groups (e.g., isopropyl) at the dimethylamino moiety.
- In Silico Screening : Use Schrödinger’s Glide to predict binding poses against targets like G-protein-coupled receptors .
Analytical Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Solubilize the protonated form at pH 4.5 (acetamide pKa ~3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
